N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-4-propylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S2/c1-2-5-12-15(23-19-18-12)16(20)17-10-11(13-6-3-8-21-13)14-7-4-9-22-14/h3-4,6-9,11H,2,5,10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNICXPQINIWRRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC(C2=CC=CO2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Synthesis
The compound features a thiadiazole ring fused with furan and thiophene moieties, which are known to enhance biological activity due to their electron-rich nature. The synthesis typically involves multi-step reactions that can include microwave-assisted techniques to improve yield and reaction time .
Antifungal Activity
Recent studies have highlighted the antifungal properties of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant efficacy against various fungal strains. A related study reported that certain thiophene-containing derivatives exhibited EC50 values lower than commercial fungicides like diflumetorim and flumorph .
Table 1: Antifungal Activity of Related Compounds
| Compound | EC50 (mg/L) | Control Efficacy (%) |
|---|---|---|
| Compound 4f | 1.96 | 79 |
| Flumorph | 21.44 | 56 |
| Mancozeb | 1000 | 76 |
This table illustrates the superior antifungal activity of compound 4f compared to established fungicides.
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. A series of N-(1,3,4-thiadiazol-2-yl)furan derivatives demonstrated promising antiproliferative activity against several cancer cell lines including MCF-7 (breast), HCT116 (colon), and PC-3 (prostate). The best-performing compounds showed IC50 values in the range of 7.4–11.5 nM against VEGFR-2, indicating their potential as selective anticancer agents .
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 7 | MCF-7 | 5.10 |
| Compound 6 | HCT116 | 6.19 |
| Compound 12 | PC-3 | 9.00 |
This data underscores the selective inhibition capabilities of these compounds.
The biological activities of this compound may be attributed to its ability to interact with specific molecular targets such as VEGFR-2 in cancer cells. Molecular docking studies suggest that these interactions can inhibit tumor growth effectively .
Case Studies
In a notable case study involving derivatives of thiadiazole compounds, researchers evaluated their effects on human epithelial cell lines. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis in cancerous cells . This dual mechanism enhances their therapeutic potential.
Scientific Research Applications
Antitumor Activity
Recent studies indicate that thiadiazole derivatives exhibit significant antitumor properties. For example, a related compound was found to inhibit c-Met phosphorylation and induce apoptosis in cancer cell lines such as MKN-45. This suggests that N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide could potentially act as a selective c-Met inhibitor, which is crucial for cancer therapy due to its role in tumor growth and metastasis .
Antimicrobial Activity
Thiadiazoles have also been studied for their antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological efficacy of thiadiazole derivatives. Modifications in the molecular structure can significantly influence the compound's potency and selectivity. For instance:
| Structural Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased potency against specific cancer cell lines |
| Alteration of side chains | Enhanced solubility and bioavailability |
| Variation in functional groups | Improved selectivity towards target enzymes |
This table illustrates how different modifications can lead to variations in biological activity, guiding future research directions.
In Vitro Studies
A series of in vitro studies have demonstrated that thiadiazole derivatives can effectively inhibit tumor cell proliferation. For instance, compounds synthesized with varying substitutions on the thiadiazole ring were tested against multiple cancer cell lines (e.g., MCF-7 and HepG2), revealing promising results with IC50 values in the low micromolar range .
Pharmacokinetic Profiles
Pharmacokinetic studies using animal models (e.g., BALB/c mice) have shown that certain derivatives possess favorable absorption and distribution characteristics. These findings are critical for assessing the viability of these compounds as therapeutic agents .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Thiadiazole Core Formation : React 4-propyl-1,2,3-thiadiazole-5-carboxylic acid with thionyl chloride (SOCl₂) to form the acid chloride .
Amide Coupling : React the acid chloride with N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]amine under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature .
- Critical Parameters :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Anhydrous DCM or THF | Minimizes hydrolysis |
| Temperature | 0–5°C (coupling step) | Reduces side reactions |
| Base | Triethylamine (1.5 equiv) | Enhances nucleophilicity |
Q. Which characterization techniques are essential to confirm its structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Confirm presence of furan (δ 6.2–7.4 ppm), thiophene (δ 7.0–7.5 ppm), and propyl chain (δ 0.9–1.6 ppm) .
- ¹³C NMR : Identify carbonyl (C=O, ~165 ppm) and thiadiazole carbons (~150–160 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₈H₁₈N₃O₂S₂: 396.08) .
- Infrared (IR) Spectroscopy : Detect carboxamide C=O stretch (~1680 cm⁻¹) and thiadiazole ring vibrations (~1550 cm⁻¹) .
Q. How can researchers design initial biological activity screening assays?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Minimum Inhibitory Concentration (MIC) values are determined at 24–48 hours .
- Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations after 48-hour exposure. Include positive controls (e.g., doxorubicin) .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays. Compare inhibition rates with known inhibitors .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with improved bioactivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). Prioritize derivatives with stronger hydrogen bonds to catalytic residues (e.g., Lys721) .
- QSAR Modeling : Train models on datasets of thiadiazole derivatives to predict bioactivity. Key descriptors include logP, polar surface area, and H-bond acceptor count .
- Reaction Pathway Optimization : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to predict regioselectivity in thiadiazole ring functionalization .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., identical cell lines, assay conditions). Address variability in:
| Variable | Resolution Strategy |
|---|---|
| Cell Line Passages | Use low-passage cells (<20) |
| Solvent (DMSO vs. EtOH) | Standardize to ≤0.1% DMSO |
- Mechanistic Follow-Up : Conduct target engagement assays (e.g., CETSA) to confirm direct binding to purported targets .
- Dose-Response Reproducibility : Validate IC₅₀ values across independent labs using blinded samples .
Q. How can researchers optimize reaction yields while minimizing byproducts?
- Methodological Answer :
- Green Chemistry Approaches : Replace SOCl₂ with polymer-supported reagents (e.g., PS-TPP) for safer acid chloride synthesis .
- Continuous Flow Reactors : Improve mixing and heat transfer in amide coupling steps, achieving >85% yield (vs. 60% in batch) .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., hydrolyzed acid) and adjust pH or solvent polarity to suppress their formation .
Data Contradiction Analysis Example
Issue : Discrepancies in reported anticancer activity (IC₅₀ = 5 μM vs. 50 μM).
Resolution Workflow :
Verify Purity : Reanalyze compound batches via HPLC (>98% purity required).
Control Consistency : Ensure identical cell culture media and serum lots.
Assay Replication : Repeat in triplicate with independent compound syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
